4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of a pyridinone derivative under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoropyridine
- 3-Fluoro-4-methylpyridine
- 4-Bromo-1-methylpyridin-2(1H)-one
Uniqueness
4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is unique due to the specific combination of bromine, fluorine, and methyl groups on the pyridinone ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C6H5BrFNO |
---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
4-bromo-3-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
InChI Key |
IBLSAOWJZFEUPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.